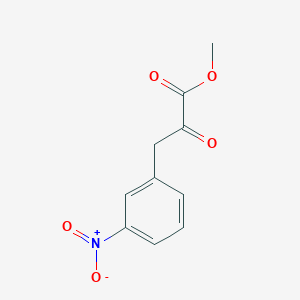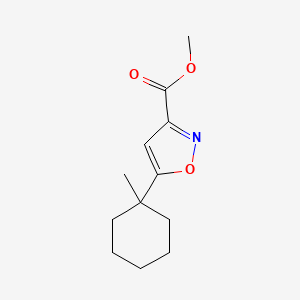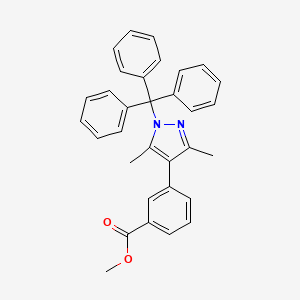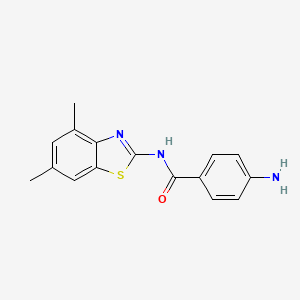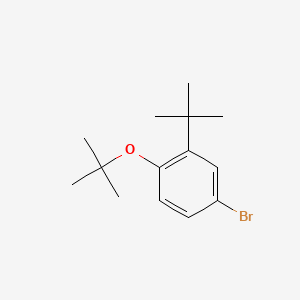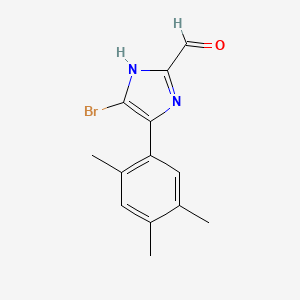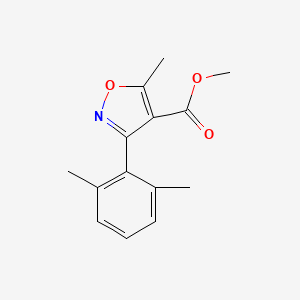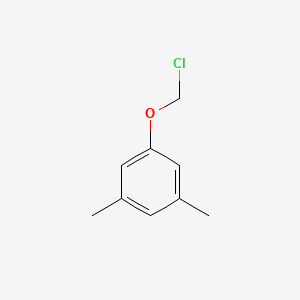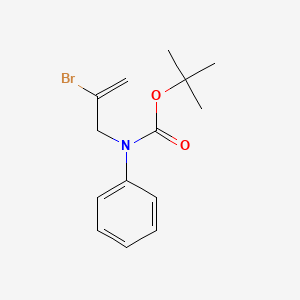
Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate is a chemical compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a cyclopropane ring, which is known for its high strain and reactivity, and a difluoromethyl group, which imparts unique electronic properties to the molecule. The presence of these functional groups makes this compound a valuable building block in synthetic chemistry and a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate typically involves the difluoromethylation of cyclopropane derivatives. One common method is the reaction of ethyl diazoacetate with difluorocarbene precursors under controlled conditions. This reaction can be catalyzed by transition metals such as copper or palladium to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis. Industrial production methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the utility of this compound in synthetic applications .
Scientific Research Applications
Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: Its unique properties make it a valuable intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism by which Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate exerts its effects is primarily through its reactivity and ability to form stable intermediates. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-trifluoromethyl-2-(trimethylsilyloxy)cyclopropanecarboxylate: This compound shares a similar cyclopropane structure but contains a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethylated Heterocycles: These compounds contain the difluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring and a difluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable building block in synthetic chemistry. Its reactivity and stability also set it apart from other similar compounds, providing unique advantages in various applications .
Properties
IUPAC Name |
ethyl 2-(difluoromethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-2-11-7(10)5-3-4(5)6(8)9/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSYESYLFJQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
